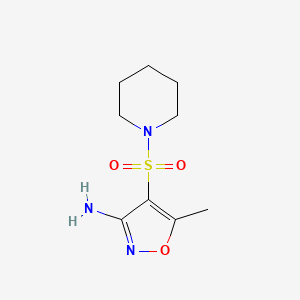
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, commonly referred to as EPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPO is a heterocyclic compound that contains a pyrrolidine ring, a trifluoromethyl group, and an oxadiazole ring. This compound has demonstrated a broad range of biological activities, making it an attractive target for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EPO has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPO has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that EPO can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EPO has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. Additionally, EPO has been shown to have antimicrobial activity against various types of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPO in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes and for developing new drugs. However, one of the limitations of using EPO is its potential toxicity. EPO has been shown to be toxic to certain cell types, and its effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on EPO. One area of interest is in the development of new drugs based on the structure of EPO. Researchers are also interested in studying the potential applications of EPO in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Finally, further research is needed to fully understand the mechanism of action and potential toxicity of EPO.
Métodos De Síntesis
The synthesis of EPO is a complex process that involves several steps. One of the most common methods for synthesizing EPO is through the reaction of 1,3-dipolar cycloaddition between nitrile oxides and alkynes. This method has been proven to be effective in producing high yields of EPO with good purity.
Aplicaciones Científicas De Investigación
EPO has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research for EPO is in the development of new drugs. EPO has demonstrated anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(1-ethylsulfonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-2-19(16,17)15-4-3-6(5-15)7-13-8(18-14-7)9(10,11)12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZUXZKPFPVWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)





